molecular formula C10H18N3PS B14670187 Phosphine sulfide, bis(1-aziridinyl)diallylamino- CAS No. 41657-29-8

Phosphine sulfide, bis(1-aziridinyl)diallylamino-

Cat. No.: B14670187
CAS No.: 41657-29-8
M. Wt: 243.31 g/mol
InChI Key: ONTIXLLIZWKSQB-UHFFFAOYSA-N
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Description

Phosphine sulfide, bis(1-aziridinyl)diallylamino- is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and is characterized by the presence of aziridine rings and diallylamino groups attached to a phosphine sulfide core

Preparation Methods

The synthesis of phosphine sulfide, bis(1-aziridinyl)diallylamino- typically involves the reaction of aziridine with phosphine sulfide derivatives. One common method includes the use of diallylamine as a reactant. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Phosphine sulfide, bis(1-aziridinyl)diallylamino- undergoes various chemical reactions, including:

Scientific Research Applications

Phosphine sulfide, bis(1-aziridinyl)diallylamino- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine sulfide, bis(1-aziridinyl)diallylamino- involves its interaction with biological molecules. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as a sterilizing and cytostatic agent, as it can disrupt essential biological processes in target organisms .

Comparison with Similar Compounds

Phosphine sulfide, bis(1-aziridinyl)diallylamino- can be compared with other similar compounds, such as:

Properties

CAS No.

41657-29-8

Molecular Formula

C10H18N3PS

Molecular Weight

243.31 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphinothioyl]-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C10H18N3PS/c1-3-5-11(6-4-2)14(15,12-7-8-12)13-9-10-13/h3-4H,1-2,5-10H2

InChI Key

ONTIXLLIZWKSQB-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)P(=S)(N1CC1)N2CC2

Origin of Product

United States

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